1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a chemical compound with the molecular formula CHNO and a CAS number of 1609403-99-7. It is also known as 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride, indicating that it can exist in a hydrochloride salt form, which is commonly used in research settings. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology, particularly in relation to its biological activity and therapeutic potential.
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is classified as a spirocyclic compound, which is characterized by having two or more rings that share one or more atoms. The compound's structure includes a piperidine ring fused with a quinoxaline derivative, making it of interest in the study of various biological activities. It is primarily utilized for research purposes and is not intended for human consumption.
The synthesis of 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors containing both piperidine and quinoxaline functionalities.
The molecular structure of 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one features a spiro configuration with distinct piperidine and quinoxaline moieties. The compound's three-dimensional structure can be visualized using molecular modeling software.
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one can participate in various chemical reactions typical of nitrogen-containing heterocycles:
The specific conditions for these reactions depend on the desired product and the reactivity of the functional groups present in the compound.
Research indicates that spirocyclic compounds may exhibit activity against certain types of cancer or neurological disorders by modulating receptor activity or inhibiting specific enzymes involved in disease pathways.
Further studies are necessary to elucidate the precise mechanism of action for this compound, including its pharmacokinetics and pharmacodynamics.
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride typically appears as a solid at room temperature. Specific melting points and solubility data are often determined experimentally.
The chemical properties include:
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one has potential applications in scientific research, particularly in:
Research into this compound continues to explore its full potential within these fields, contributing to advancements in drug discovery and development.
The compound 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one exemplifies a structurally intricate spirocyclic system. Its IUPAC name explicitly defines the connectivity: a piperidine ring (6-membered saturated nitrogen heterocycle) and a dihydroquinoxalinone moiety (bicyclic system with two nitrogen atoms) share a spiro carbon atom (C4 of piperidine/C2 of quinoxalinone). This spiro junction creates perpendicular ring geometry, restricting conformational flexibility and enhancing 3D complexity .
Key structural features include:
Table 1: Nomenclature and Identifiers of Key Derivatives
Compound Variant | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Free base | 1051932-06-9 | C₁₂H₁₅N₃O | 217.27 |
Hydrochloride salt | 1609403-99-7 | C₁₂H₁₆ClN₃O | 253.73 |
Dihydrochloride salt | 1268983-14-7 | C₁₂H₁₇Cl₂N₃O | 290.19 |
Spirocyclic frameworks like this quinoxalinone-piperidine hybrid are privileged scaffolds in drug design due to their:
Table 2: Key Pharmacophoric Features and Associated Activities
Structural Feature | Potential Biological Role | Example Bioactivity |
---|---|---|
Spiro piperidine junction | Conformational constraint enhancing target selectivity | Anticancer scaffold optimization |
Quinoxalinone carbonyl | Hydrogen-bond acceptor for enzyme active sites | Antimicrobial target engagement |
Piperidine nitrogen | Salt formation site for solubility/bioavailability | Suited for CNS-penetrant agents |
Aromatic quinoxaline ring | π-Stacking with protein residues | DNA intercalation in antitumor activity |
Quinoxalinone chemistry evolved from early 20th-century heterocyclic synthesis. Key milestones include:
This evolution highlights the scaffold’s progression from synthetic curiosity to a platform for targeted molecular probes and therapeutic candidates.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1